13-Pentacosanol

Vue d'ensemble

Description

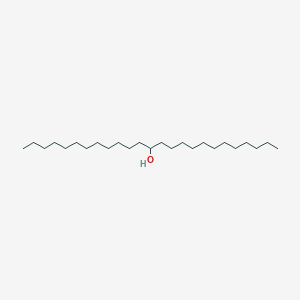

13-Pentacosanol, also known as pentacosan-13-ol, is a secondary fatty alcohol that is pentacosane substituted by a hydroxy group at position 13 . It is a member of the fatty alcohol family and is insoluble in water but soluble in organic solvents . It is found in certain species such as Melanoplus packardii and Ferula sumbul .

Molecular Structure Analysis

The molecular formula of 13-Pentacosanol is C25H52O . The InChI string representation is InChI=1S/C25H52O/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 .Applications De Recherche Scientifique

Prostate Cancer Research

1-Pentacosanol isolated from Cayratia trifolia (L.), a traditional medicinal plant, has shown potential as a target for prostate cancer in an in silico approach. The study demonstrated that 1-pentacosanol may act as an inhibitor against prostate cancer targets, showing promising glide scores and energies in molecular docking results compared to the standard drug, Finasteride. The ADME property of 1-pentacosanol was within an acceptable range, suggesting its potential as a novel inhibitor against prostate cancer targets (Sowmya et al., 2021).

Olive Oil Authentication and Health Benefits

Research on policosanol variation in olive oil due to factors like variety, ripening, and storage included the study of pentacosanol. The study found that pentacosanol's concentration and relative amount accounted for significant variation due to the olive oil variety. It was suggested that olive oils retained most of their health beneficial features originating from policosanol throughout their shelf-life. This work also pointed to the potential use of policosanol alcohols, including pentacosanol, as chemical indicators of varietal origin in olive oil (Lukić et al., 2015).

Use in Organic Electronics

6,13-di(2-thienyl)pentacene, a derivative of pentacene, has been utilized in organic photovoltaics, demonstrating the application of pentacene derivatives in electronics. The study observed efficiencies up to 1.4% when this pentacene derivative was used as the p-type donor layer in bilayer organic photovoltaics, indicating its potential in the field of organic electronics (Gorodetsky et al., 2009).

Hepatocellular Carcinoma Research

Glycosmis pentaphylla, traditionally used for liver ailments, showed promising results in hepatocellular carcinoma research. One study focused on the apoptotic inducing effect of Glycosmis pentaphylla on the Hep3 B cell line. The ethanol extract of the plant was found effective in reducing the proliferation of Hep3 B cells and induced apoptosis in a time and concentration-dependent manner, increasing the Bax/Bcl2 gene expression ratio. This study supports the traditional use of Glycosmis pentaphylla against liver cancer and provides a scientific basis for its efficacy (Sreejith et al., 2012).

Safety and Hazards

While specific safety and hazard information for 13-Pentacosanol is not available in the search results, it is generally advisable to avoid inhalation, skin contact, and ingestion of chemical substances . Proper safety equipment such as gloves, eye protection, and respiratory protection should be used when handling 13-Pentacosanol .

Propriétés

IUPAC Name |

pentacosan-13-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52O/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPXKBBANDVCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565550 | |

| Record name | Pentacosan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Pentacosanol | |

CAS RN |

138966-97-9 | |

| Record name | Pentacosan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B3342174.png)

![4,9-dibromo-2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3342221.png)

![Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B3342227.png)